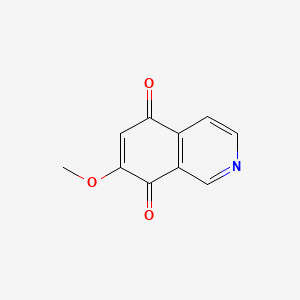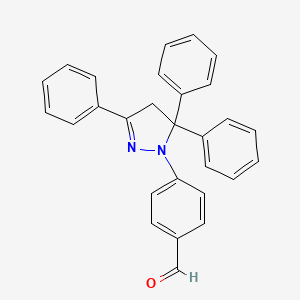![molecular formula C17H22O5 B12887649 Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester CAS No. 616886-29-4](/img/structure/B12887649.png)
Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 3-(prop-1-yn-1-yl)benzoate is an organic compound with a complex structure that includes both ether and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 3-(prop-1-yn-1-yl)benzoate typically involves a multi-step process. One common method includes the esterification of 3-(prop-1-yn-1-yl)benzoic acid with 2-(2-(2-Methoxyethoxy)ethoxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 3-(prop-1-yn-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and ether functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for ether cleavage.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers and esters.
Wissenschaftliche Forschungsanwendungen
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 3-(prop-1-yn-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the formulation of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 3-(prop-1-yn-1-yl)benzoate involves its interaction with specific molecular targets. The ester and ether groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The prop-1-yn-1-yl group can undergo metabolic transformations, leading to the formation of active metabolites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acetate
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanol
- 2-(2-(2-Methoxyethoxy)ethoxy)acetic acid
Uniqueness
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 3-(prop-1-yn-1-yl)benzoate is unique due to its combination of ester and ether functionalities along with the prop-1-yn-1-yl group. This combination provides distinct chemical reactivity and potential for diverse applications compared to its analogs .
Eigenschaften
CAS-Nummer |
616886-29-4 |
|---|---|
Molekularformel |
C17H22O5 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl 3-prop-1-ynylbenzoate |
InChI |
InChI=1S/C17H22O5/c1-3-5-15-6-4-7-16(14-15)17(18)22-13-12-21-11-10-20-9-8-19-2/h4,6-7,14H,8-13H2,1-2H3 |
InChI-Schlüssel |
YPEQWIROERRISJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC1=CC(=CC=C1)C(=O)OCCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine](/img/structure/B12887583.png)


![2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12887597.png)
![Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate](/img/structure/B12887602.png)


![2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12887617.png)

![2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12887633.png)



